molecular formula C26H25NSi B11952792 N,N-dimethyl-3-(triphenylsilyl)aniline CAS No. 18840-18-1

N,N-dimethyl-3-(triphenylsilyl)aniline

Cat. No.: B11952792
CAS No.: 18840-18-1
M. Wt: 379.6 g/mol
InChI Key: IJLFYYSDTGSFDC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(triphenylsilyl)aniline is a tertiary aniline derivative featuring a dimethylamino group at the nitrogen atom and a bulky triphenylsilyl substituent at the meta position of the benzene ring. This compound is of interest in organic synthesis and materials science due to the electron-donating dimethylamino group and the steric/electronic effects imparted by the triphenylsilyl moiety. The silyl group enhances thermal stability and influences reactivity in cross-coupling reactions or polymerization processes.

Properties

CAS No.

18840-18-1

Molecular Formula

C26H25NSi

Molecular Weight

379.6 g/mol

IUPAC Name

N,N-dimethyl-3-triphenylsilylaniline

InChI

InChI=1S/C26H25NSi/c1-27(2)22-13-12-20-26(21-22)28(23-14-6-3-7-15-23,24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-21H,1-2H3

InChI Key

IJLFYYSDTGSFDC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(triphenylsilyl)aniline typically involves the reaction of N,N-dimethylaniline with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(triphenylsilyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-3-(triphenylsilyl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(triphenylsilyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the triphenylsilyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N,N-dimethyl-3-(triphenylsilyl)aniline, highlighting differences in substituents, synthetic routes, and applications:

Compound Name Substituent Molecular Weight Key Properties/Applications References
N,N-Dimethyl-3-(triisopropylsilyloxy)aniline Triisopropylsilyloxy (-OSi(iPr)₃) ~347.6 g/mol Used in iron-catalyzed oxidative C–C cross-coupling reactions (e.g., with 2-naphthol, yielding 37% product). High steric bulk slows reaction kinetics .
N,N-Dimethyl-3-((trimethylsilyl)ethynyl)aniline Trimethylsilyl ethynyl (-C≡C-SiMe₃) 217.13 g/mol Intermediate in macrocycle synthesis via Friedel-Crafts reactions. Ethynyl group enables π-conjugation; silyl group aids solubility .
N,N-Dimethyl-3-(trifluoromethyl)aniline Trifluoromethyl (-CF₃) 203.18 g/mol Electron-withdrawing CF₃ group directs para-selective C–H olefination under Pd catalysis. Used in agrochemical intermediates .
N,N-Dimethyl-3-(phenylthio)aniline Phenylthio (-SPh) 228.06 g/mol Thioether functionality enhances nucleophilicity. Used in heterocyclic synthesis (e.g., thioethers, sulfoxides) .
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline Bromo/CF₃ 282.08 g/mol Bromine enables further functionalization (e.g., Suzuki coupling). CF₃ group stabilizes intermediates .

Key Observations :

Steric Effects : Bulky silyl groups (e.g., triisopropylsilyloxy) reduce reaction yields due to steric hindrance, as seen in cross-coupling reactions (37% yield for triisopropylsilyloxy vs. 62% for less hindered analogs) .

Electronic Effects: Electron-withdrawing groups (e.g., CF₃) direct regioselectivity in C–H activation, while electron-donating groups (e.g., dimethylamino) enhance nucleophilicity .

Synthetic Utility : Silyl-protected ethynyl groups (e.g., trimethylsilyl ethynyl) serve as masked alkynes, enabling controlled macrocycle formation .

Spectral and Reactivity Comparisons

  • NMR Spectroscopy :
    • N,N-Dimethyl-3-((trimethylsilyl)ethynyl)aniline : ¹H NMR shows aromatic protons at δ 7.15–6.70 ppm, with a singlet for SiMe₃ at δ 0.25 ppm. ¹³C NMR confirms the ethynyl carbon at δ 92.8 ppm .
    • N,N-Dimethyl-3-(trifluoromethyl)aniline : ¹H NMR exhibits a para-CF₃-induced deshielding effect, with aromatic protons at δ 7.48–6.90 ppm .
  • Reactivity :
    • Silyl ethers (e.g., triisopropylsilyloxy) are prone to cleavage under acidic conditions, whereas silyl alkynes (e.g., trimethylsilyl ethynyl) require fluoride-mediated deprotection .

Biological Activity

N,N-Dimethyl-3-(triphenylsilyl)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural characteristics and biological activities. This article presents a detailed examination of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a triphenylsilyl group attached to a dimethylaminoaniline backbone. This structural configuration influences its chemical reactivity and interaction with biological systems.

Key Structural Features:

  • Triphenylsilyl Group: Enhances lipophilicity and potentially alters the pharmacokinetic profile.
  • Dimethylamino Group: Contributes to basicity and nucleophilicity, affecting the compound's reactivity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial activity. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (μM)
HP 29 (related phenazine)Methicillin-resistant S. aureus0.075
HP 34 (related phenazine)Mycobacterium tuberculosis0.80

These findings suggest that modifications in the aniline structure can lead to enhanced antibacterial properties, indicating potential avenues for further research into this compound's efficacy against resistant strains.

Cytotoxicity and Anticancer Activity

The compound's ability to form complexes with metal ions may influence its cytotoxic properties. Research has shown that similar compounds can exhibit selective cytotoxicity toward cancer cells while sparing normal cells.

Case Study: Metal Complexes

A study involving metal complexes of aniline derivatives demonstrated that the presence of silyl groups can enhance the cytotoxicity of the resulting complexes against cancer cell lines, such as HeLa and MCF-7. The mechanism often involves oxidative stress induction and apoptosis pathways.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are not yet fully elucidated. However, insights from related compounds suggest several potential pathways:

  • Oxidative Stress Induction: Many aniline derivatives promote reactive oxygen species (ROS) production, leading to cellular damage.
  • Apoptosis Activation: Compounds similar to this compound have been shown to activate caspase pathways in cancer cells.
  • Inhibition of Key Enzymes: Some derivatives inhibit enzymes critical for cancer cell proliferation.

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